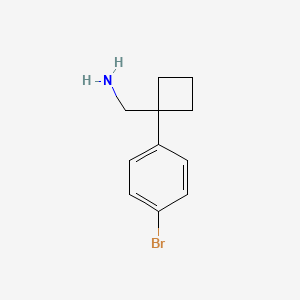

(1-(4-Bromophenyl)cyclobutyl)methanamine

Description

BenchChem offers high-quality (1-(4-Bromophenyl)cyclobutyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Bromophenyl)cyclobutyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-bromophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZVOUMGNRLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651818 | |

| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039932-36-9 | |

| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-bromophenyl)cyclobutyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine

Abstract

(1-(4-Bromophenyl)cyclobutyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, tailored for researchers, scientists, and drug development professionals. The guide delves into the strategic considerations behind different synthetic routes, offering detailed, step-by-step protocols and explaining the causality behind experimental choices. All methodologies are presented with the aim of ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine presents an interesting challenge in organic chemistry, requiring the assembly of a substituted cyclobutane ring and the introduction of a methylamine group. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two principal and scientifically robust pathways:

-

Pathway A: Nitrile Reduction Route. This is arguably the most direct approach, commencing with the formation of a key intermediate, 1-(4-bromophenyl)cyclobutanecarbonitrile, followed by its reduction to the target primary amine.

-

Pathway B: Reductive Amination Route. This alternative pathway involves the synthesis of a ketone intermediate, 1-(4-bromophenyl)cyclobutanone, which is then converted to the final product via reductive amination.

A comparative analysis of these pathways will be presented, highlighting their respective advantages and disadvantages in terms of yield, purity, and operational complexity.

Pathway A: The Nitrile Reduction Route

This pathway is centered around the synthesis and subsequent reduction of 1-(4-bromophenyl)cyclobutanecarbonitrile. The commercial availability of this intermediate from suppliers like AK Scientific and BLD Pharm offers a direct entry point for the final reduction step.[1][2][3] However, for a more fundamental synthesis, the construction of this nitrile is a critical first step.

Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The formation of the 1-(4-bromophenyl)cyclobutanecarbonitrile core can be efficiently achieved through the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. The acidity of the α-proton of the acetonitrile derivative allows for deprotonation by a strong base, generating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.

Reaction Scheme:

Causality of Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH2) is crucial to deprotonate the acetonitrile derivative without competing in the subsequent alkylation reaction.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation of the base and do not interfere with the nucleophilic attack.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the carbanion by atmospheric moisture.

Reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile to (1-(4-Bromophenyl)cyclobutyl)methanamine

The reduction of the nitrile functional group is a well-established transformation in organic synthesis, leading directly to the desired primary amine.[4][5][6] Two primary methods are widely employed: catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation is an economical and often cleaner method for nitrile reduction, particularly on a larger scale.[5]

Reaction Scheme:

Causality of Experimental Choices:

-

Catalyst: Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO2) are common catalysts for this transformation.[5] The choice of catalyst can influence the reaction conditions and selectivity.

-

Solvent: Protic solvents like ethanol or methanol are typically used. The addition of ammonia can help to suppress the formation of secondary amine byproducts.

-

Pressure and Temperature: The reaction usually requires elevated hydrogen pressure and temperature to proceed at a reasonable rate.[4]

Lithium aluminum hydride (LiAlH4 or LAH) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4][6][7][8] This method is particularly useful for smaller-scale laboratory syntheses.

Reaction Scheme:

Causality of Experimental Choices:

-

Reagent: LAH is a highly reactive and pyrophoric reagent that must be handled with care under anhydrous conditions.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for LAH reductions.

-

Workup: A careful aqueous workup is necessary to quench the excess LAH and hydrolyze the intermediate aluminum complexes to liberate the amine product.[7][8]

Experimental Protocols for Pathway A

Protocol A1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol A2: LAH Reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 4 hours.[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (1 volume), 15% aqueous NaOH (1 volume), and water (3 volumes).[8]

-

Filter the resulting granular precipitate through a pad of Celite and wash with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-(4-bromophenyl)cyclobutyl)methanamine.

-

Further purification can be achieved by acid-base extraction or column chromatography.

Visualization of Pathway A

Caption: Synthetic route via nitrile formation and reduction.

Pathway B: The Reductive Amination Route

This pathway offers an alternative approach by first constructing a ketone intermediate, which is then converted to the target amine. Reductive amination is a powerful and versatile method for amine synthesis.[9][10][11][12]

Synthesis of 1-(4-Bromophenyl)cyclobutanone

The synthesis of 1-(4-bromophenyl)cyclobutanone is the key initial step in this pathway. A plausible approach involves a Friedel-Crafts type acylation of bromobenzene with cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reaction Scheme:

Causality of Experimental Choices:

-

Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.

-

Solvent: A non-polar, inert solvent such as dichloromethane or carbon disulfide is typically used.

-

Reaction Conditions: The reaction is usually performed at low temperatures to control the reactivity and prevent side reactions.

Reductive Amination of 1-(4-Bromophenyl)cyclobutanone

Reductive amination involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the primary amine.[9]

Reaction Scheme:

Causality of Experimental Choices:

-

Reducing Agent: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the ketone starting material.[12][13]

-

Amine Source: Ammonium acetate or a solution of ammonia in an alcohol can be used as the source of the amino group.

-

pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[12]

Experimental Protocol for Pathway B

Protocol B1: Reductive Amination of 1-(4-Bromophenyl)cyclobutanone

-

To a solution of 1-(4-bromophenyl)cyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Make the solution basic with aqueous NaOH and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Pathway B

Caption: Synthetic route via ketone formation and reductive amination.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Nitrile Reduction) | Pathway B (Reductive Amination) |

| Starting Materials | 4-Bromophenylacetonitrile, 1,3-dibromopropane | Bromobenzene, Cyclobutanecarbonyl Chloride |

| Key Intermediates | 1-(4-Bromophenyl)cyclobutanecarbonitrile | 1-(4-Bromophenyl)cyclobutanone |

| Reagent Hazards | LiAlH4 (pyrophoric) | AlCl3 (corrosive), NaBH3CN (toxic) |

| Yields | Generally good to excellent | Can be variable depending on the efficiency of the Friedel-Crafts reaction |

| Scalability | Catalytic hydrogenation is highly scalable | Generally suitable for lab scale; Friedel-Crafts can be challenging to scale |

| Byproducts | Potential for secondary amine formation in catalytic hydrogenation | Potential for over-alkylation and other side products in the Friedel-Crafts step |

Conclusion

Both Pathway A and Pathway B represent viable and effective strategies for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine. The choice between these routes will depend on the specific requirements of the research or development program. Pathway A, particularly with the direct use of commercially available 1-(4-bromophenyl)cyclobutanecarbonitrile, offers a more streamlined approach for rapid access to the target compound. Pathway B, while potentially involving more complex initial steps, provides a valuable alternative and demonstrates the versatility of reductive amination in amine synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully implement these synthetic strategies in their laboratories.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

ACS Publications. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Scribd. (n.d.). 29 Cyclobutane Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 1-(4-Bromophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 1-(4-Bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1-(4-bromophenyl)cyclobutyl)methanamine. Retrieved from [Link]

- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

Wikipedia. (2023). Grignard reagent. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(4-Bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Retrieved from [Link]

-

ChemUniverse, Inc. (n.d.). Request A Quote. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

-

National Institutes of Health. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]

Sources

- 1. 485828-58-8 1-(4-Bromophenyl)cyclobutanecarbonitrile AKSci X5126 [aksci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 485828-58-8|1-(4-Bromophenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of (1-(4-Bromophenyl)cyclobutyl)methanamine (CAS 1039932-36-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound (1-(4-Bromophenyl)cyclobutyl)methanamine, identified by CAS number 1039932-36-9. The information herein is curated to support research and development activities, offering insights into its molecular characteristics, potential applications, and the experimental rationale for its analysis.

Introduction: Unveiling a Novel Chemical Entity

(1-(4-Bromophenyl)cyclobutyl)methanamine is a primary amine featuring a cyclobutane ring attached to a bromophenyl group. The presence of a primary amine suggests potential for salt formation, which can be critical for modulating solubility and pharmacokinetic properties in drug development. The rigid cyclobutane scaffold introduces a three-dimensional element that can be advantageous for specific binding interactions with biological targets, a feature increasingly explored in medicinal chemistry to enhance potency and selectivity.[1][2][3] The bromophenyl moiety offers a site for further chemical modification, potentially through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

While extensive experimental data for this specific molecule is not publicly available, this guide consolidates predicted data from reliable computational models and outlines established experimental protocols for its empirical determination. This approach provides a robust framework for researchers to initiate their investigations.

Molecular Identity and Physicochemical Data

A thorough understanding of a compound's fundamental properties is the cornerstone of any research endeavor. The following tables summarize the key identifiers and predicted physicochemical parameters for (1-(4-Bromophenyl)cyclobutyl)methanamine.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1039932-36-9 | [4] |

| IUPAC Name | (1-(4-bromophenyl)cyclobutyl)methanamine | N/A |

| Molecular Formula | C₁₁H₁₄BrN | [5] |

| Molecular Weight | 240.14 g/mol | [4] |

| Canonical SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)Br | [5] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Source |

| Melting Point | 105.4 °C | Online Melting Point Predictor |

| Boiling Point | 295.7 °C | Online Boiling Point Predictor |

| Water Solubility | 133.6 mg/L (at 25 °C) | US EPA EPI Suite™ |

| logP (Octanol-Water Partition Coefficient) | 2.80 | [5] |

| pKa (Basic) | 9.85 ± 0.10 | ChemAxon |

Disclaimer: The predicted values are for estimation purposes and should be confirmed by experimental determination.

Synthesis and Characterization

The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine can be logically approached through the reduction of the corresponding nitrile precursor, 1-(4-bromophenyl)cyclobutanecarbonitrile. This common synthetic transformation provides a reliable route to the target primary amine.

Proposed Synthetic Pathway

Sources

An In-depth Spectroscopic Analysis of (1-(4-Bromophenyl)cyclobutyl)methanamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (1-(4-Bromophenyl)cyclobutyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this compound. By synthesizing fundamental principles with insights from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this and similar molecules.

Introduction: The Structural Significance of (1-(4-Bromophenyl)cyclobutyl)methanamine

(1-(4-Bromophenyl)cyclobutyl)methanamine, with the chemical formula C₁₁H₁₄BrN, is a molecule of interest in medicinal chemistry due to its unique structural motifs.[1][2][3] The incorporation of a cyclobutane ring introduces a degree of conformational rigidity that can be advantageous for binding to biological targets. The puckered nature of the cyclobutane ring distinguishes it from more flexible acyclic linkers or more rigid aromatic systems.[4] Furthermore, the presence of a primary amine provides a key site for interaction and salt formation, while the bromophenyl group offers a handle for further synthetic modifications, such as cross-coupling reactions.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically dissect the expected NMR, IR, and MS data for (1-(4-Bromophenyl)cyclobutyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (1-(4-Bromophenyl)cyclobutyl)methanamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity within the molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly valuable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (1-(4-Bromophenyl)cyclobutyl)methanamine is expected to show distinct signals for the aromatic, cyclobutyl, and aminomethyl protons. The puckered conformation of the cyclobutane ring can lead to complex splitting patterns for the methylene protons.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-2', H-6') | ~7.45 | Doublet | 2H | Protons ortho to the bromine atom. |

| Aromatic (H-3', H-5') | ~7.25 | Doublet | 2H | Protons meta to the bromine atom. |

| Aminomethyl (-CH₂NH₂) | ~2.7-2.9 | Singlet | 2H | The chemical shift can vary with solvent and concentration. |

| Cyclobutyl (-CH₂-) | ~1.8-2.4 | Multiplets | 6H | Complex splitting due to diastereotopic protons and restricted rotation. |

| Amine (-NH₂) | ~1.5 (variable) | Broad Singlet | 2H | Often a broad signal that may exchange with D₂O. |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Quaternary Aromatic (C-1') | ~145 | Carbon attached to the cyclobutyl ring. |

| Aromatic (C-3', C-5') | ~131 | Carbons meta to the bromine atom. |

| Aromatic (C-2', C-6') | ~129 | Carbons ortho to the bromine atom. |

| Aromatic (C-4') | ~121 | Carbon attached to the bromine atom. |

| Aminomethyl (-CH₂NH₂) | ~50-55 | |

| Quaternary Cyclobutyl (C-1) | ~45-50 | Carbon attached to the aromatic ring and the aminomethyl group. |

| Cyclobutyl (-CH₂-) | ~30-35 | Two distinct signals are expected for the non-equivalent methylene groups. |

| Cyclobutyl (-CH₂-) | ~15-20 |

Note: Chemical shifts are predictions based on typical values for similar structural motifs.[4]

Figure 1: Molecular structure of (1-(4-Bromophenyl)cyclobutyl)methanamine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of (1-(4-Bromophenyl)cyclobutyl)methanamine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic portions, and the C-N and C-Br bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium, Sharp | Two distinct bands are characteristic of a primary amine.[5][6][7] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong | |

| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | Confirms the presence of a primary amine.[5][8] |

| C=C Stretch (Aromatic) | 1600, 1475 | Medium | |

| C-N Stretch | 1250-1020 | Medium | Aliphatic amine C-N stretch.[5][7] |

| C-Br Stretch | 600-500 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique is employed. Electron Impact (EI) is a hard ionization technique that leads to extensive fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

The molecular weight of (1-(4-Bromophenyl)cyclobutyl)methanamine is 240.14 g/mol .[1][2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet (M⁺ and M+2) of nearly equal intensity.[9]

Key Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[10][11] This would lead to the formation of a resonance-stabilized iminium ion.

-

Loss of the Aminomethyl Group: Cleavage of the bond between the cyclobutane ring and the aminomethyl group.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyclobutane ring.

-

Loss of Bromine: Cleavage of the C-Br bond.

Figure 2: Predicted major fragmentation pathways for (1-(4-Bromophenyl)cyclobutyl)methanamine in EI-MS.

| m/z | Proposed Fragment | Notes |

| 240/242 | [C₁₁H₁₄BrN]⁺ | Molecular ion peak (M⁺ and M+2). |

| 212/214 | [C₁₀H₁₁Br]⁺ | Loss of the aminomethyl group. |

| 157/159 | [C₇H₆Br]⁺ | Benzylic cleavage. |

| 146 | [C₁₀H₁₂N]⁺ | Loss of the bromophenyl group. |

| 70 | [C₄H₈N]⁺ | Result of alpha-cleavage. |

Conclusion

The spectroscopic analysis of (1-(4-Bromophenyl)cyclobutyl)methanamine provides a detailed picture of its molecular structure. NMR spectroscopy reveals the connectivity and electronic environment of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into its fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and development.

References

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Illinois State University. Retrieved from [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Giorgio Hamid Raza, Juraj Bella, Anna Laura Segre. (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2008). PubMed. Retrieved from [Link]

- Study of the composition of amines using IR spectroscopy. (2020). International Journal of Academic Research and Development.

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

(1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN). (n.d.). PubChem. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]

- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Indian Academy of Sciences.

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2023). Save My Exams. Retrieved from [Link]

-

mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. 1039932-36-9|(1-(4-Bromophenyl)cyclobutyl)methanamine|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. (1-(4-bromophenyl)cyclobutyl)methanamine [allbiopharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. allreviewjournal.com [allreviewjournal.com]

- 8. wikieducator.org [wikieducator.org]

- 9. savemyexams.com [savemyexams.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Cyclobutane Motif: A Technical Guide to a Re-emerging Star in Drug Discovery

<_ _>

Abstract

Long considered a niche structural element due to its inherent ring strain, the cyclobutane moiety is experiencing a renaissance in medicinal chemistry. Its unique three-dimensional geometry, metabolic stability, and ability to serve as a versatile bioisostere are compelling advantages in the design of novel therapeutics. This guide provides an in-depth analysis for researchers and drug development professionals on the strategic value of incorporating cyclobutane scaffolds. We will explore the fundamental properties of the cyclobutane ring, detail robust synthetic methodologies, present case studies of its successful application in clinical candidates, and offer a forward-looking perspective on this increasingly important structural motif.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, possesses a distinct set of properties that differentiate it from other cycloalkanes and aromatic systems, making it a powerful tool for medicinal chemists.

Ring Strain and Conformation

With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane.[1] This strain is a double-edged sword; it presents synthetic challenges but also imparts unique structural characteristics. Unlike a planar square, the cyclobutane ring adopts a puckered or folded conformation to alleviate torsional strain.[1][2] This puckered, three-dimensional structure is a key asset in drug design, allowing for precise spatial orientation of substituents to optimize interactions within a protein's binding pocket.[1][3][4]

Bioisosteric Potential

The strategic replacement of common chemical groups with moieties that retain similar physical or chemical properties—a practice known as bioisosteric replacement—is a cornerstone of modern drug design. The cyclobutane ring has emerged as a highly effective bioisostere for several ubiquitous groups:

-

Aromatic Rings: Replacing a planar phenyl group with a 3D cyclobutane scaffold can significantly improve a compound's pharmaceutical profile.[5] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often linked to higher clinical success rates due to improved solubility and reduced metabolic liability.[5]

-

gem-Dimethyl Groups: The gem-dimethyl group is often used to introduce steric bulk. However, it can also increase lipophilicity and create a site for oxidative metabolism. A cyclobutane ring can mimic the steric footprint of a gem-dimethyl group while improving metabolic stability and oral bioavailability.[1]

-

Alkenes: The rigidity of the cyclobutane ring allows it to lock the geometry of a molecule, preventing unwanted cis/trans isomerization that can occur with more flexible alkene linkers.[2][3]

The value of this approach is in improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties without sacrificing potency.

Synthetic Strategies for Accessing Cyclobutane Scaffolds

Historically, the synthesis of substituted cyclobutanes has been challenging, limiting their widespread use.[6] However, modern synthetic chemistry has produced a robust toolbox of methods, making these scaffolds more accessible than ever.

[2+2] Cycloadditions

The [2+2] cycloaddition of two alkene-containing molecules remains a fundamental and atom-economical strategy for constructing the cyclobutane core.[7]

-

Photochemical [2+2] Cycloaddition: This classic method uses UV light to excite an alkene, promoting a reaction with a ground-state alkene to form the four-membered ring. While powerful, it can sometimes suffer from a lack of regioselectivity.

-

Transition-Metal Catalyzed [2+2] Cycloaddition: More recent advances have focused on thermally-driven methods using transition metals (e.g., iron, palladium) as catalysts.[6][7] These methods often offer superior control over stereochemistry and functional group tolerance, making them highly valuable in the complex syntheses required for drug development.[7]

Intramolecular Cyclization Strategies

Intramolecular ring-closure reactions provide another powerful route to cyclobutane-containing natural products and their analogs.[6] These methods, which include radical, cationic, and transition-metal-catalyzed cyclizations, are particularly effective for creating complex, fused-ring systems.[6]

Experimental Protocol: A Representative Transition-Metal Catalyzed [2+2] Cycloaddition

The following protocol outlines a general, self-validating procedure for an iron-catalyzed [2+2] cycloaddition, a method noted for its robustness and functional-group tolerance.[7]

Objective: To synthesize a substituted cyclobutane ring from two olefin precursors.

Materials:

-

Olefin 1 (Substrate)

-

Olefin 2 (Reagent)

-

Pyrimidinediimine-Iron Catalyst Complex[7]

-

Anhydrous Toluene (Solvent)

-

Inert Gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Methodology:

-

System Preparation: All glassware must be oven-dried and cooled under a stream of inert gas to exclude atmospheric oxygen and moisture, which can deactivate the catalyst.

-

Reagent Charging: To a Schlenk flask under a positive pressure of argon, add the pyrimidinediimine-iron catalyst (typically 1-5 mol%).

-

Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by Olefin 1 and Olefin 2. The order of addition should be tested to optimize yield, but typically the limiting reagent is added last.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a predetermined time (e.g., 12-24 hours).

-

Reaction Monitoring (Self-Validation): Progress is monitored by taking small aliquots from the reaction mixture at regular intervals. These are analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. The reaction is considered complete when the limiting starting material is no longer detectable.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the desired cyclobutane product.

-

Characterization: The structure and stereochemistry of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Causality Explanation: The use of a redox-active ligand like pyrimidinediimine stabilizes the iron catalyst, preventing premature decomposition and allowing for a broader substrate scope.[7] Monitoring the reaction ensures that it proceeds to completion, maximizing yield and simplifying purification, which is a key aspect of a self-validating system.

Case Studies: Cyclobutanes in Clinical and Preclinical Development

The theoretical advantages of the cyclobutane motif are validated by a growing number of (pre)clinical drug candidates that leverage its unique properties.[1] As of early 2021, at least 39 such candidates were identified.[1]

Enhancing Potency and Selectivity

-

Boceprevir (Victrelis): This protease inhibitor, used for treating hepatitis C, incorporates a cyclobutane group that is critical for its potency.[8] The cyclobutane-containing analog is 3-fold and 19-fold more potent than its corresponding cyclopropyl and cyclopentyl versions, respectively, highlighting the privileged nature of the four-membered ring in fitting the enzyme's active site.

-

TAK-828F: In the development of inhibitors for the nuclear receptor RORγt, replacing a flexible n-butanoic acid chain with a rigid cis-cyclobutane acetic acid led to a significant improvement in pharmacokinetic profile and efficacy in animal models. This demonstrates the power of using the cyclobutane ring to enforce a bioactive conformation.

Improving Metabolic Stability and Safety

-

Carboplatin (Paraplatin): A foundational chemotherapy drug, Carboplatin is a platinum-based agent used to treat various cancers.[3][6] By replacing the two reactive chlorine atoms of its predecessor, cisplatin, with a more stable cyclobutane-1,1-dicarboxylate ligand, Carboplatin exhibits a significantly reduced risk of nephrotoxicity, a dose-limiting side effect of cisplatin.

-

Apalutamide (Erleada): This androgen receptor antagonist for treating prostate cancer features a spirocyclic cyclobutane scaffold.[9] The cyclobutyl derivative shows comparable activity to its gem-dimethyl analog but offers potential advantages in its metabolic profile.

Data Summary of Representative Cyclobutane-Containing Drugs

| Drug Name | Therapeutic Area | Role of Cyclobutane Moiety | Key Advantage Conferred |

| Carboplatin | Oncology | Chelating ligand for platinum | Reduced nephrotoxicity vs. Cisplatin |

| Boceprevir | Antiviral (HCV) | P1 region pharmacophore | Enhanced potency and optimal fit[8] |

| Apalutamide | Oncology | Spirocyclic scaffold | Bioisostere for gem-dimethyl group[9] |

| Ivosidenib | Oncology | Difluorocyclobutylamine | Part of core pharmacophore |

Visualization of Key Concepts

Visual diagrams are essential for understanding the strategic application of cyclobutane rings in drug design.

Workflow for Cyclobutane-Based Drug Discovery

Caption: A typical workflow for incorporating a cyclobutane bioisostere.

Cyclobutane as a Conformational Lock

Caption: Cyclobutane restricts bond rotation compared to a flexible linker.

Future Outlook and Emerging Applications

The application of cyclobutane chemistry is expanding. The development of C-H functionalization strategies is poised to provide novel, efficient ways to decorate cyclobutane cores, further expanding the accessible chemical space.[10] Furthermore, as our understanding of complex biological targets grows, the ability of the rigid, three-dimensional cyclobutane scaffold to provide exquisitely selective ligands will become even more valuable. We anticipate a continued increase in the number of cyclobutane-containing molecules entering clinical trials, solidifying the motif's place as a key component in the modern medicinal chemist's toolbox.[1][4]

References

-

Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9). Available at: [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

-

Krasavin, M. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 15(4). Available at: [Link]

-

Wang, M., & Lu, P. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]

-

Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

-

Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

-

Nowaczyk, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11). Available at: [Link]

-

Krasavin, M. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Available at: [Link]

-

ResearchGate. (n.d.). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. Available at: [Link]

-

ResearchGate. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Available at: [Link]

-

Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Synthesis Protocol: (1-(4-Bromophenyl)cyclobutyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine, a valuable building block in medicinal chemistry. The synthesis commences with the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane to yield the key intermediate, 1-(4-bromophenyl)cyclobutanecarbonitrile. Subsequent reduction of the nitrile functionality using lithium aluminum hydride affords the target primary amine. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification techniques, ensuring a reproducible and safe laboratory execution.

Introduction: The Significance of Cyclobutylamine Scaffolds

Cycloalkane-containing motifs are increasingly sought after in modern drug discovery. Their rigid, three-dimensional structures offer a compelling alternative to traditional, often flat, aromatic rings, enabling improved physicochemical properties and novel intellectual property. Specifically, cyclobutylamine derivatives serve as versatile scaffolds that can introduce conformational restriction and explore new regions of chemical space, which is advantageous for optimizing ligand-receptor interactions[1][2][3]. The title compound, (1-(4-bromophenyl)cyclobutyl)methanamine, incorporates a synthetically versatile bromine handle, making it an attractive precursor for further derivatization through cross-coupling reactions, thus expanding its utility in the generation of compound libraries for screening and lead optimization[4].

This protocol details a robust and accessible pathway to this valuable intermediate.

Overall Synthesis Scheme

The synthesis is performed in two distinct stages:

-

Step 1: Formation of the cyclobutane ring via phase-transfer catalyzed C-alkylation.

-

Step 2: Reduction of the nitrile intermediate to the primary amine.

Experimental Protocols

Part 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Principle: This reaction is a classic example of a cycloalkylation achieved under phase-transfer catalysis (PTC) conditions. The process involves two immiscible phases: an aqueous phase containing a strong base (sodium hydroxide) and an organic phase containing the reactants (4-bromophenylacetonitrile and 1,3-dibromopropane)[5]. The benzyl proton of 4-bromophenylacetonitrile is acidic and is deprotonated by the hydroxide at the interface of the two phases. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting carbanion into the organic phase as a lipophilic ion pair[6][7]. In the organic phase, the highly reactive carbanion undergoes a double nucleophilic substitution with 1,3-dibromopropane to form the cyclobutane ring. PTC is crucial as it overcomes the insolubility of the base in the organic phase, allowing the reaction to proceed at a reasonable rate under mild conditions[8].

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Bromophenylacetonitrile | 196.04 | 10.0 g | 51.0 | 1.0 |

| 1,3-Dibromopropane | 201.86 | 11.3 g (5.6 mL) | 56.1 | 1.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 10.2 g | 255 | 5.0 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.64 g | 5.1 | 0.1 |

| Toluene | - | 100 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (10.0 g, 51.0 mmol), 1,3-dibromopropane (11.3 g, 56.1 mmol), tetrabutylammonium bromide (1.64 g, 5.1 mmol), and toluene (100 mL).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (10.2 g, 255 mmol) in deionized water (100 mL). Carefully add the aqueous NaOH solution to the reaction flask.

-

Reaction Execution: Heat the biphasic mixture to 80°C and stir vigorously to ensure efficient mixing between the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-(4-bromophenyl)cyclobutanecarbonitrile[9][10], is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).

Part 2: Synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine

Principle: The reduction of the nitrile group to a primary amine is effectively achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄ or LAH)[2]. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This is followed by the addition of a second hydride ion, resulting in a dianion which, upon acidic or aqueous workup, is protonated to yield the final primary amine[11]. This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water[12][13].

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 1-(4-Bromophenyl)cyclobutanecarbonitrile | 236.11 | 10.0 g | 42.3 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.2 g | 84.6 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Deionized Water | 18.02 | ~10 mL | - | - |

| 15% Aqueous NaOH | - | ~10 mL | - | - |

Safety First: Handling Lithium Aluminum Hydride Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. It can ignite in moist air or due to friction.

-

Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses, and impervious gloves[12][13].

-

Inert Atmosphere: Handle solid LiAlH₄ and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous.

-

Spill Management: In case of a spill, smother the material with dry sand or a Class D fire extinguisher. NEVER use water, carbon dioxide, or foam extinguishers [1][14].

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.2 g, 84.6 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Cooling: Cool the LiAlH₄ suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (10.0 g, 42.3 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching the Reaction (Fieser Method): This is a highly exothermic process that generates hydrogen gas. Proceed with extreme caution and ensure adequate cooling and ventilation.

-

Work-up: A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes.

-

Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (1-(4-bromophenyl)cyclobutyl)methanamine[15][16].

-

Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization if necessary.

Visualization of Workflows

Overall Synthesis Workflow:

Sources

- 1. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. rroij.com [rroij.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 对溴苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. biomedres.us [biomedres.us]

- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 8. iajpr.com [iajpr.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 1-(4-Bromophenyl)cyclobutanecarbonitrile Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. westliberty.edu [westliberty.edu]

- 14. nj.gov [nj.gov]

- 15. scbt.com [scbt.com]

- 16. PubChemLite - (1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

Analytical techniques for the characterization of cyclobutane derivatives

An In-Depth Guide to the Analytical Characterization of Cyclobutane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Unique Challenge of the Four-Membered Ring

Cyclobutane derivatives are a fascinating and increasingly important class of molecules in medicinal chemistry and materials science.[1] Their incorporation into drug candidates can lead to favorable properties, such as increased metabolic stability, reduced planarity, and the ability to direct key pharmacophore groups.[1] However, the very features that make them attractive—the inherent ring strain, a non-planar "puckered" conformation, and complex stereoisomerism—also present significant challenges for analytical characterization.[1] Unlike more common five- and six-membered rings, the cyclobutane skeleton exhibits unique spectroscopic and chromatographic behaviors that demand a specialized and integrated analytical approach.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core analytical techniques for the comprehensive characterization of cyclobutane derivatives. It moves beyond simple data acquisition to explain the causality behind experimental choices, ensuring a robust and validated analytical workflow.

Initial Assessment: Molecular Weight and Fragmentation via Mass Spectrometry

Mass spectrometry (MS) is the first port of call for any new compound, providing the fundamental molecular weight. For cyclobutane derivatives, it offers an additional diagnostic tool: characteristic fragmentation patterns arising from the strained ring system. Upon electron ionization (EI), the strained C-C bonds of the cyclobutane ring are prone to cleavage, often resulting in a retro-[2+2] cycloaddition fragmentation.[2][3]

A hallmark fragmentation is the cleavage of the ring into two ethylene fragments (or substituted alkene fragments), which is a highly favorable pathway to relieve ring strain.[3] For instance, the mass spectrum of unsubstituted cyclobutane shows a prominent base peak at m/z 28, corresponding to the [C₂H₄]⁺ ion.[3][4] This predictable fragmentation is a strong indicator of the presence of a cyclobutane core.

Table 1: Common Mass Spectrometry Fragmentation Patterns for Cyclobutanes

| Precursor Ion | Fragmentation Pathway | Key Fragment Ion(s) | Rationale |

| Unsubstituted Cyclobutane [C₄H₈]⁺ | Retro [2+2] Cycloaddition | [C₂H₄]⁺ (m/z 28) | Relief of ring strain by forming stable alkenes.[3] |

| Substituted Cyclobutane [M]⁺ | Ring Cleavage | Fragments from cleavage into two substituted alkenes | The most stable carbocations will be preferentially formed.[2] |

| Cyclobutanol [C₄H₈O]⁺ | Loss of H₂O, Ring Opening | [M-H₂O]⁺, [M-C₂H₄]⁺ | The hydroxyl group facilitates fragmentation.[5] |

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and identify characteristic fragmentation patterns of a cyclobutane derivative.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to induce reproducible fragmentation patterns, creating a spectral "fingerprint."[2]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-500) to detect the molecular ion ([M]⁺) and all relevant fragment ions.

-

Data Interpretation:

-

Identify the molecular ion peak. Note that for some strained systems, this peak may be weak or absent.[5]

-

Look for the M+1 peak, which arises from the natural abundance of ¹³C, to confirm the carbon count.[3]

-

Analyze the fragmentation pattern, paying close attention to peaks corresponding to the loss of C₂H₂R₂ fragments, which strongly suggests a cyclobutane core.

-

The Cornerstone of Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the constitution and stereochemistry of cyclobutane derivatives in solution. The puckered nature of the ring leads to distinct axial and equatorial protons, resulting in complex spin-spin coupling patterns that are rich with structural information.[6]

Key NMR Characteristics of Cyclobutanes:

-

¹H Chemical Shifts: Protons on a cyclobutane ring typically resonate in the range of 1.5-2.5 ppm for unsubstituted carbons, a region that can overlap with other aliphatic protons.[7]

-

Coupling Constants (J-coupling): The puckered conformation significantly influences vicinal (³J) coupling constants. Generally, ³J(cis) is larger than ³J(trans). However, these values can vary widely depending on the ring puckering angle and substituents.[8] Long-range coupling (⁴J) across the ring is also frequently observed and is stereochemically dependent.[6]

-

¹³C Chemical Shifts: Cyclobutane carbons are typically shielded compared to their acyclic or larger-ring counterparts, appearing around 22 ppm for the parent cyclobutane.

Protocol 2: Comprehensive NMR Analysis Workflow

Objective: To determine the complete chemical structure and relative stereochemistry of a cyclobutane derivative.

Materials:

-

5-10 mg of purified sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-field NMR spectrometer (≥400 MHz recommended for resolving complex multiplets)

Step-by-Step Methodology:

-

1D ¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of unique proton environments and their chemical shifts.

-

1D ¹³C NMR & DEPT: Acquire a broadband-decoupled ¹³C spectrum to identify the number of unique carbon environments. Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH₃, CH₂, and CH carbons.[9]

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. It is essential for tracing the connectivity of protons around the cyclobutane ring.[9]

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is crucial for assigning carbon resonances based on their known proton assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting fragments of the molecule, especially for identifying quaternary carbons and linking substituents to the ring.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining relative stereochemistry. NOE correlations are observed between protons that are close in space (<5 Å), regardless of their bonding connectivity.

-

Causality: For a 1,2-disubstituted cyclobutane, a strong NOE between protons H1 and H2 indicates they are on the same face of the ring (cis). The absence of this NOE, coupled with NOEs to other reference protons, suggests a trans relationship.[9]

-

Data Visualization: Integrated NMR Workflow

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclobutane [webbook.nist.gov]

- 5. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

Application Notes: (1-(4-Bromophenyl)cyclobutyl)methanamine as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Cyclobutyl Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Small, strained ring systems, once considered esoteric, are now recognized for their ability to impart unique three-dimensional conformations, improve metabolic stability, and serve as bioisosteric replacements for less desirable functional groups. Among these, the cyclobutane scaffold has emerged as a particularly valuable motif.[1][2] Its rigid, yet non-planar, structure can confer advantageous properties such as increased potency and reduced off-target effects.

This guide focuses on (1-(4-Bromophenyl)cyclobutyl)methanamine , a bifunctional building block that marries the conformational benefits of the cyclobutane ring with the synthetic versatility of a primary amine and an aryl bromide. This unique combination allows for orthogonal chemical modifications, making it an exceptionally powerful tool for generating diverse molecular libraries in drug discovery and development programs. The primary amine serves as a handle for amide bond formation, N-alkylation, and reductive amination, while the 4-bromophenyl group is a prime substrate for a host of palladium-catalyzed cross-coupling reactions.[3][4]

These application notes provide a comprehensive overview of the properties, proposed synthesis, and key applications of (1-(4-Bromophenyl)cyclobutyl)methanamine, complete with detailed, field-proven protocols for its use in transformative synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of (1-(4-Bromophenyl)cyclobutyl)methanamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1039932-36-9 | [5] |

| Molecular Formula | C₁₁H₁₄BrN | [5] |

| Molecular Weight | 240.14 g/mol | [5] |

| Appearance | Not specified (typically an oil or low-melting solid) | - |

| Purity | ≥95% (typical commercial grade) | [6] |

| Solubility | Soluble in common organic solvents (DCM, THF, MeOH, etc.) | General chemical knowledge |

Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds with similar structures should be handled with care.[5]

Proposed Synthesis Protocol

Sources

- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1203585A - Process for preparation of 1-aryl-1-cyanocyclobutane derivatives - Google Patents [patents.google.com]

- 8. scirp.org [scirp.org]

Application Note & Protocols: Experimental Design for Profiling Monoamine Reuptake Inhibition

Abstract & Rationale

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1] By clearing their respective neurotransmitters from the synaptic cleft, they control the magnitude and duration of signaling.[2] These transporters are primary targets for a vast array of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[3] Consequently, accurately characterizing the interaction of novel compounds with these transporters is a cornerstone of neuroscience research and drug development. This guide provides a comprehensive framework for the in vitro characterization of compound affinity and potency at DAT, SERT, and NET, detailing the principles and step-by-step protocols for radioligand binding and neurotransmitter uptake assays. Further, it briefly discusses advanced in vivo techniques for translational validation.

Foundational Principles: Binding vs. Uptake

Two primary in vitro assay formats are employed to profile compounds against monoamine transporters: radioligand binding assays and neurotransmitter uptake inhibition assays.[3][4] Understanding their distinct purposes is crucial for robust experimental design.

-

Radioligand Binding Assays: These assays measure the affinity of a compound for the transporter protein itself. The output is the Inhibitory Constant (Ki) , which reflects the equilibrium dissociation constant of the test compound. A lower Ki value indicates higher binding affinity. This is a direct measure of the physical interaction between the compound and the transporter.[5][6]

-

Neurotransmitter Uptake Inhibition Assays: These assays measure the functional consequence of a compound's binding – its ability to block the transport of the native neurotransmitter (or a surrogate). The output is the Half-maximal Inhibitory Concentration (IC50) , representing the concentration of a compound required to inhibit 50% of the transporter's uptake activity.[1] This is a measure of the compound's functional potency.

A compound can have high affinity (low Ki) but may not be a potent inhibitor of uptake (high IC50), or vice versa. Therefore, performing both types of assays provides a more complete pharmacological profile.

In Vitro Assay Platforms: Core Methodologies

| Essential Reagents & Systems

Successful and reproducible assays depend on well-characterized and consistent biological and chemical reagents.

Cell Lines: The use of recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human transporter of interest (hDAT, hSERT, or hNET) is the industry standard.[1] These systems provide a consistent and high level of transporter expression, minimizing the variability associated with primary tissue preparations.[7]

Radioligands: High-affinity, high-specificity radiolabeled ligands are essential for these assays. Tritiated ([³H]) ligands are commonly used due to their suitable specific activity and longer half-life compared to iodinated ([¹²⁵I]) alternatives.[8]

| Transporter | Radioligand for Binding Assays | Radiosubstrate for Uptake Assays | Selective Inhibitor (for Controls) |

| DAT | [³H]WIN 35,428[9] | [³H]Dopamine | GBR 12909 |

| SERT | [³H]Citalopram[10] | [³H]Serotonin (5-HT) | Fluoxetine, Citalopram |

| NET | [³H]Nisoxetine | [³H]Norepinephrine | Desipramine, Nisoxetine |

| Table 1: Recommended Reagents for Monoamine Transporter Assays. This table summarizes commonly used radioligands and selective inhibitors for defining non-specific activity and serving as positive controls for each major monoamine transporter. |

| Diagram: Principle of Competitive Radioligand Binding

The following diagram illustrates how a test compound competes with a radioligand for binding sites on the transporter.

Caption: Competitive binding assay principle.

| Protocol: Radioligand Binding Assay (Filtration Format)

This protocol is designed to determine the Ki of a test compound for a specific monoamine transporter expressed in HEK293 cell membranes.

Expert Insight: This filtration-based method is a gold standard that physically separates receptor-bound radioligand from the unbound fraction, offering high sensitivity.[6]

A. Membrane Preparation

-

Culture HEK293 cells stably expressing the transporter of interest to ~90% confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

-

Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

-

Store membrane aliquots at -80°C.

B. Competitive Binding Assay

-

Prepare a 96-well plate. For each test compound, prepare serial dilutions (e.g., 10 concentrations spanning 0.1 nM to 100 µM).

-

Add the following to each well:

-

Assay Buffer

-

Test Compound at various concentrations.

-

[³H]Radioligand at a fixed concentration, typically at or below its Kd value (e.g., 1-2 nM [³H]WIN 35,428 for DAT).[8]

-

Cell Membranes (e.g., 10-20 µg protein/well).

-

-

Define Controls:

-

Total Binding: Wells containing only buffer, radioligand, and membranes (no test compound).

-

Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a saturating concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT) to block all specific binding to the transporter.[12][13]

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., Assay Buffer) to remove unbound radioligand.[11]

-